molecular formula C25H26N4O3 B3039165 Diaminorhodamine-4M CAS No. 339527-79-6

Diaminorhodamine-4M

Cat. No.: B3039165
CAS No.: 339527-79-6
M. Wt: 430.5 g/mol
InChI Key: SEHXCXYNFKCWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diaminorhodamine-4M is a rhodamine-based photo-stable fluorescent indicator primarily used for the detection of nitric oxide. It is known for its high sensitivity, with a detection limit of approximately 10 nanomolar. The compound reacts with nitric oxide in the presence of oxygen, resulting in a triazolo-rhodamine analog that exhibits significantly enhanced fluorescence quantum efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-4M involves the reaction of rhodamine derivatives with specific amines under controlled conditions. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Diaminorhodamine-4M primarily undergoes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Fluorescent Probing : DAR-4M is widely utilized as a fluorescent probe for detecting NO in various chemical reactions. Its ability to provide real-time monitoring of NO levels aids in understanding reaction kinetics and mechanisms.

2. Biology

  • Cellular Imaging : The compound is employed in imaging techniques to detect NO in living cells and tissues. Its fluorescence allows researchers to visualize localized NO production, which is crucial for studying cellular signaling pathways.

3. Medicine

  • Physiological Studies : DAR-4M plays a significant role in research aimed at understanding the physiological and pathological roles of NO, including its involvement in neurodegenerative diseases and cardiovascular health.

4. Industry

  • Sensor Development : The compound is applied in developing sensors and diagnostic tools for detecting NO, which has implications in environmental monitoring and medical diagnostics.

Comparative Analysis of Probes

The following table summarizes the characteristics of DAR-4M compared to other similar fluorescent probes:

ProbeFluorescence ColorSensitivity to NOReactivity with Other SpeciesApplications
DAR-4MRedHighModerateImaging NO in live cells
DAF-FMGreenHighHighGeneral RNS detection
DAF-2GreenModerateHighImaging both NO and DHA

Key Research Findings

  • Fluorescence Yield and Specificity : Studies show that DAR-4M exhibits a significantly higher fluorescence yield in response to NO compared to other probes like DAF-FM, although it can also react with other reactive species under certain conditions .
  • Dose-Response Curves : Controlled experiments indicate that DAR-4M demonstrates a dose-dependent increase in fluorescence when exposed to various NO donors, making it a valuable tool for quantifying NO levels.
  • Cellular Applications : In studies involving PC12 cells (a model for neuronal differentiation), DAR-4M allowed visualization of localized NO production during differentiation processes, highlighting its utility in neurobiology .

Case Studies

Case Study 1: Imaging Nitric Oxide in Plant Systems

  • In research involving Arabidopsis thaliana, DAR-4M was used to visualize NO production during seedling growth. The results indicated that the probe effectively detected increased levels of NO, suggesting its potential application in plant biology research.

Case Study 2: Dual Imaging of NO and Dehydroascorbic Acid

  • A novel approach combined DAR-4M with DAF-2 for simultaneous imaging of NO and dehydroascorbic acid (DHA) in PC12 cells. This study demonstrated the effectiveness of using multiple probes to differentiate between signals from different reactive species .

Mechanism of Action

Diaminorhodamine-4M is compared with other similar compounds such as:

Uniqueness:

Comparison with Similar Compounds

Biological Activity

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe widely utilized for the detection of reactive nitrogen species (RNS), particularly nitric oxide (NO). Its biological activity has been extensively studied, revealing insights into its specificity, sensitivity, and applications in various biological contexts.

DAR-4M is a rhodamine-based chromophore that has gained attention for its ability to measure NO and other reactive species in biological samples. The compound's fluorescence properties make it suitable for imaging applications, allowing researchers to visualize and quantify NO production in different cellular environments.

DAR-4M reacts with NO and other reactive nitrogen and oxygen species, producing a measurable fluorescence signal. This reaction is crucial for assessing NO levels in various biological systems. The probe's response to NO is influenced by the presence of other oxidants, which can affect its fluorescence yield.

Key Research Findings

  • Fluorescence Yield and Specificity : Studies indicate that DAR-4M exhibits a significantly higher fluorescence yield in response to NO donors compared to other probes like DAF-FM. However, it is not entirely specific to NO, as it can also react with other species under certain conditions .
  • Dose-Response Curves : In controlled experiments, DAR-4M demonstrated a dose-dependent increase in fluorescence when exposed to various NO donors. This characteristic makes it a valuable tool for quantifying NO in biological assays .
  • Cellular Applications : DAR-4M has been used in cellular studies, particularly with PC12 cells, which are derived from rat adrenal medulla and can differentiate into neuron-like cells. The probe allowed researchers to visualize localized NO production during differentiation processes .

Comparative Analysis of Probes

The following table summarizes the comparative characteristics of DAR-4M and other similar probes:

Probe Fluorescence Color Sensitivity to NO Reactivity with Other Species Applications
DAR-4MRedHighModerateImaging NO in live cells
DAF-FMGreenHighHighGeneral RNS detection
DAF-2GreenModerateHighImaging both NO and DHA

Case Study 1: Imaging Nitric Oxide in Plant Systems

In a study involving Arabidopsis thaliana, seedlings were treated with DAR-4M to assess the compound's ability to visualize NO production during growth. The results indicated that DAR-4M effectively detected increased NO levels, suggesting its potential use in plant biology research .

Case Study 2: Dual Imaging of NO and Dehydroascorbic Acid

A novel approach combining DAR-4M with DAF-2 allowed simultaneous imaging of NO and dehydroascorbic acid (DHA) in PC12 cells. This study highlighted the importance of using multiple probes to differentiate between signals arising from different reactive species .

Properties

IUPAC Name

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHXCXYNFKCWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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